molecular formula C17H15N3O2 B11076049 N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11076049
M. Wt: 293.32 g/mol
InChI Key: BBIDWSGQKRCFSJ-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The benzylation and methylation steps are then carried out using appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzyl or methyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-17(22)14-10-6-5-9-13(14)15(19-20)16(21)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

BBIDWSGQKRCFSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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